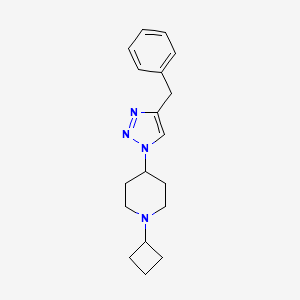![molecular formula C19H23N3O6S B4987751 N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide, also known as NBD-556, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells, which are involved in tumor invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) in inflammatory cells, which is involved in the production of inflammatory mediators such as prostaglandins. In neurodegenerative disorders, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, it has been shown to reduce the production of inflammatory mediators such as prostaglandins. In neurodegenerative disorders, it has been shown to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. However, one of the limitations is its solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further research is needed to understand the long-term effects of N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide on biochemical and physiological processes.
Synthesis Methods
The synthesis of N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and N-(2-hydroxy-3-chloropropyl) morpholine in the presence of a base. The resulting product is then reacted with phenylamine to obtain N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide. The purity of the compound is verified using analytical techniques such as NMR and HPLC.
Scientific Research Applications
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of these diseases. In cancer, N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In inflammation, it has been studied for its anti-inflammatory properties. In neurodegenerative disorders, it has been studied for its neuroprotective effects.
properties
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c23-18(14-20-10-12-28-13-11-20)15-21(16-4-2-1-3-5-16)29(26,27)19-8-6-17(7-9-19)22(24)25/h1-9,18,23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIJFFDPDFXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)


![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987741.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)